N-(3-chloro-4-fluorophenyl)-5-(4-methylphenyl)thieno[2,3-d]pyrimidin-4-amine
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Overview
Description
N-(3-chloro-4-fluorophenyl)-5-(4-methylphenyl)thieno[2,3-d]pyrimidin-4-amine is a complex organic compound with potential applications in various scientific fields. This compound is characterized by its unique structure, which includes a thieno[2,3-d]pyrimidine core substituted with chloro, fluoro, and methylphenyl groups. Its molecular formula is C18H12ClFN3S, and it has a molecular weight of approximately 355.82 g/mol.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(3-chloro-4-fluorophenyl)-5-(4-methylphenyl)thieno[2,3-d]pyrimidin-4-amine typically involves multi-step organic reactions. One common synthetic route includes:
Formation of the Thieno[2,3-d]pyrimidine Core: This step often involves the cyclization of appropriate precursors under acidic or basic conditions. For example, starting from a thiophene derivative, a series of reactions including halogenation, nitration, and subsequent cyclization can be employed.
Substitution Reactions: The introduction of the chloro and fluoro substituents on the phenyl ring can be achieved through electrophilic aromatic substitution reactions. Reagents such as chlorine gas or fluorinating agents like N-fluorobenzenesulfonimide (NFSI) are commonly used.
Coupling Reactions: The final step involves coupling the substituted phenyl rings with the thieno[2,3-d]pyrimidine core. This can be achieved using palladium-catalyzed cross-coupling reactions such as Suzuki or Stille coupling.
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial to maximize yield and purity. Continuous flow chemistry and automated synthesis platforms may be employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the methyl group on the phenyl ring, forming corresponding aldehydes or carboxylic acids.
Reduction: Reduction reactions can target the nitro groups (if present) or other reducible functionalities, converting them to amines or alcohols.
Substitution: The aromatic rings in the compound can undergo various substitution reactions, such as halogenation, nitration, or sulfonation, depending on the reagents and conditions used.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic medium.
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or chemical reduction using sodium borohydride (NaBH4).
Substitution: Halogenating agents like chlorine gas (Cl2) or bromine (Br2), nitrating agents like nitric acid (HNO3), and sulfonating agents like sulfuric acid (H2SO4).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the methyl group can yield benzoic acid derivatives, while substitution reactions can introduce various functional groups onto the aromatic rings.
Scientific Research Applications
Chemistry
In chemistry, N-(3-chloro-4-fluorophenyl)-5-(4-methylphenyl)thieno[2,3-d]pyrimidin-4-amine is used as a building block for the synthesis of more complex molecules. Its unique structure makes it a valuable intermediate in the development of new materials and catalysts.
Biology
In biological research, this compound may be investigated for its potential as a bioactive molecule. Its structural features suggest it could interact with various biological targets, making it a candidate for drug discovery and development.
Medicine
In medicine, derivatives of this compound could be explored for their therapeutic potential. The presence of chloro and fluoro substituents often enhances the biological activity of compounds, making them more effective as pharmaceuticals.
Industry
In the industrial sector, this compound could be used in the development of new materials with specific properties, such as polymers or coatings. Its stability and reactivity make it suitable for various applications.
Mechanism of Action
The mechanism of action of N-(3-chloro-4-fluorophenyl)-5-(4-methylphenyl)thieno[2,3-d]pyrimidin-4-amine depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The chloro and fluoro substituents can enhance binding affinity and specificity, while the thieno[2,3-d]pyrimidine core can interact with various biological pathways.
Comparison with Similar Compounds
Similar Compounds
- N-(3-chloro-4-fluorophenyl)-6-phenylthieno[2,3-d]pyrimidin-4-amine
- N-(3-chloro-4-fluorophenyl)-5-(4-methoxyphenyl)thieno[2,3-d]pyrimidin-4-amine
- N-(3-chloro-4-fluorophenyl)-5-(4-nitrophenyl)thieno[2,3-d]pyrimidin-4-amine
Uniqueness
Compared to similar compounds, N-(3-chloro-4-fluorophenyl)-5-(4-methylphenyl)thieno[2,3-d]pyrimidin-4-amine is unique due to the specific combination of substituents on its aromatic rings. The presence of both chloro and fluoro groups can significantly influence its chemical reactivity and biological activity, making it a distinct and valuable compound for various applications.
This detailed overview provides a comprehensive understanding of this compound, covering its synthesis, reactions, applications, mechanism of action, and comparison with similar compounds
Properties
IUPAC Name |
N-(3-chloro-4-fluorophenyl)-5-(4-methylphenyl)thieno[2,3-d]pyrimidin-4-amine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H13ClFN3S/c1-11-2-4-12(5-3-11)14-9-25-19-17(14)18(22-10-23-19)24-13-6-7-16(21)15(20)8-13/h2-10H,1H3,(H,22,23,24) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HFTFGXWQQHFVJQ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C2=CSC3=NC=NC(=C23)NC4=CC(=C(C=C4)F)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H13ClFN3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
369.8 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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